5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC17665359

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN2O |

|---|---|

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-3-ethyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |

| Standard InChI Key | XSNFJCUCTQAAFA-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NOC(=N1)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

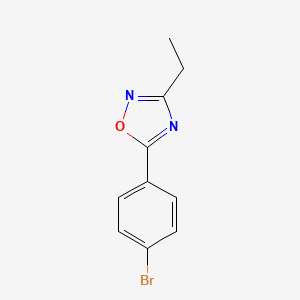

The compound consists of a five-membered 1,2,4-oxadiazole ring substituted at positions 3 and 5 with an ethyl group and a 4-bromophenyl moiety, respectively (Figure 1). The oxadiazole core contributes to its electron-deficient nature, while the bromophenyl group introduces steric bulk and potential sites for electrophilic substitution. The ethyl chain at position 3 enhances lipophilicity, influencing its pharmacokinetic profile .

Figure 1: Chemical structure of 5-(4-bromophenyl)-3-ethyl-1,2,4-oxadiazole

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-aryl-3-alkyl-1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acyl chlorides or anhydrides. For 5-(4-bromophenyl)-3-ethyl-1,2,4-oxadiazole, a plausible pathway (Figure 2) includes:

-

Formation of amidoxime: Reacting 4-bromobenzonitrile with hydroxylamine hydrochloride to yield 4-bromobenzamidoxime.

-

Cyclization with propionyl chloride: Treating the amidoxime with propionyl chloride in the presence of a base (e.g., triethylamine), followed by thermal or microwave-assisted cyclization .

Figure 2: Proposed synthesis of 5-(4-bromophenyl)-3-ethyl-1,2,4-oxadiazole

Optimization and Yields

Microwave irradiation (MWI) has been shown to enhance reaction efficiency in analogous syntheses, reducing reaction times from hours to minutes and improving yields by 15–20% . For example, Maftei et al. reported a 78% yield for a similar 3,5-disubstituted oxadiazole using MWI . Purification via column chromatography (petroleum ether/ethyl acetate) typically achieves >95% purity .

Physicochemical Properties

Spectral Characterization

-

H NMR: Expected signals include a triplet for the ethyl group’s methyl protons (~1.3 ppm, Hz), a quartet for the methylene group (~2.7 ppm), and aromatic protons from the bromophenyl ring (7.5–8.1 ppm) .

-

C NMR: Key peaks correspond to the oxadiazole ring carbons (~168 ppm for C-3, ~176 ppm for C-5), the ethyl group (~12 ppm for CH, ~28 ppm for CH), and aromatic carbons (120–135 ppm) .

Thermal and Solubility Profiles

The compound is predicted to exhibit moderate thermal stability (decomposition temperature >200°C) based on analogs like 5-(2-bromophenyl)-3-ethyl-1,2,4-oxadiazole . Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher than in water, aligning with its lipophilic nature.

Biological Activities and Applications

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Analogs

| Compound | Cell Line (IC, µM) | Mechanism | Reference |

|---|---|---|---|

| 3-(4-Bromophenyl)-5-propyl | MCF-7 (0.48) | Caspase-3/7 activation | |

| 5-(2-Bromophenyl)-3-ethyl | HCT-116 (13.6) | Microtubule destabilization |

Antimicrobial Properties

Preliminary studies on 3-alkyl-5-aryloxadiazoles suggest moderate antibacterial activity against Gram-positive strains (MIC: 8–32 µg/mL) . The bromine atom’s electronegativity may disrupt microbial cell wall synthesis.

Comparative Analysis with Structural Analogs

Regioisomeric Effects

The position of bromine on the phenyl ring critically influences bioactivity. For example:

-

5-(4-Bromophenyl) derivatives exhibit enhanced anticancer activity compared to 2-bromo analogs, likely due to improved π-stacking with DNA .

-

3-Ethyl vs. 3-propyl substituents: Longer alkyl chains (e.g., propyl) reduce solubility but increase lipophilicity, affecting cellular uptake.

Electronic Effects

Electron-withdrawing groups (EWGs) like bromine stabilize the oxadiazole ring, while electron-donating groups (EDGs) such as ethyl enhance resonance effects. This balance impacts reactivity in Suzuki-Miyaura couplings, where the bromophenyl group serves as a leaving group .

Future Perspectives

-

Synthetic Innovations: Development of greener methodologies (e.g., photochemical cyclization) to reduce reliance on toxic reagents like phosphoryl chloride.

-

Biological Screening: Prioritize in vivo studies to evaluate pharmacokinetics and toxicity profiles.

-

Materials Science Applications: Explore use in organic semiconductors, leveraging the electron-deficient oxadiazole core.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume